molecular formula C24H32N6O3 B607618 Gdc-0349 CAS No. 1207360-89-1

Gdc-0349

货号 B607618
CAS 编号: 1207360-89-1
分子量: 452.55
InChI 键: RGJOJUGRHPQXGF-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GDC-0349 is a potent and selective ATP-competitive inhibitor of mTOR . It exhibits anticancer chemotherapeutic activity and displays pre-clinical efficacy in vitro and in vivo .


Synthesis Analysis

GDC-0349 is a remarkably selective mTOR inhibitor, with less than 25% inhibition of 266 kinases, including all isoforms of PI3K when tested at 1 μM .


Molecular Structure Analysis

The molecular formula of GDC-0349 is C24H32N6O3 . It has a molecular weight of 452.55 .


Chemical Reactions Analysis

GDC-0349 inhibits cell growth, proliferation, cell cycle progression, migration, and invasion, while inducing significant apoptosis activation . Although GDC-0349 blocked Akt-mTORC1/2 activation in NSCLC cells, it also exerted cytotoxicity in Akt1-knockout A549 cells .


Physical And Chemical Properties Analysis

GDC-0349 has a designated molecular formula of C24H32N6O3 and a molecular weight of 452.559 g/mol .

科学研究应用

Summary of the Application

GDC-0349 is a potent and selective ATP-competitive mTOR inhibitor. It has been studied for its effects on non-small cell lung cancer (NSCLC), a leading cause of cancer-related human mortality .

Methods of Application or Experimental Procedures

In the study, GDC-0349 was applied to A549 cells and primary human NSCLC cells. It was observed for its effects on cell growth, proliferation, cell cycle progression, migration, and invasion .

Results or Outcomes

GDC-0349 was found to inhibit cell growth, proliferation, cell cycle progression, migration, and invasion in NSCLC cells, while inducing significant apoptosis activation . It was also found to block Akt-mTORC1/2 activation in NSCLC cells .

2. Clinical Trials for Advanced or Metastatic Solid Tumors or Non-Hodgkin’s Lymphoma

Summary of the Application

GDC-0349 was evaluated for its safety and tolerability in patients with locally advanced or metastatic solid tumors or Non-Hodgkin’s Lymphoma .

Methods of Application or Experimental Procedures

This was an open-label, multicenter, Phase I, dose-escalation study to assess the safety, tolerability, and pharmacokinetic (PK) of GDC-0349 administered once daily (QD), orally (PO) .

Results or Outcomes

The study was completed, but the results are not specified in the source .

安全和危害

GDC-0349 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJOJUGRHPQXGF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152996
Record name GDC-0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gdc-0349

CAS RN

1207360-89-1
Record name GDC-0349
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207360891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0349
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GDC-0349
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579255I6O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
128
Citations
H Yang, J Zhao, M Zhao, L Zhao, L Zhou, Y Duan… - Cell Death & …, 2020 - nature.com
… In vivo, daily oral administration of GDC-0349 potently inhibited NSCLC xenograft growth in … xenograft tissues with GDC-0349 administration. In summary, GDC-0349 inhibits NSCLC …
Number of citations: 16 www.nature.com
Z Pei, E Blackwood, L Liu, S Malek… - ACS medicinal …, 2013 - ACS Publications
… Optimization of advanced lead 1 culminated in the discovery of clinical development candidate 8h, GDC-0349, a potent and selective ATP-competitive inhibitor of mTOR. GDC-0349 …
Number of citations: 43 pubs.acs.org
Y Zhou, Y Peng, H Tang, X He, Z Wang, D Hu… - … and biophysical research …, 2016 - Elsevier
… by GDC-0349, a selective ATP-competitive inhibitor of mTOR. We showed that GDC-0349 inhibited … GDC-0349 blocked mTORC1 and mTORC2 activation, yet it simultaneously induced …
Number of citations: 15 www.sciencedirect.com
S Dewaele, B De Paepe, L Delhaye… - … goes digital-OncoDot …, 2020 - biblio.ugent.be
… The strongest synergy was obtained with the mTOR inhibitor GDC-0349. Combining … when combining SAMMSON targeting ASOs with GDC-0349, suggesting mTOR inhibition facilitates …
Number of citations: 3 biblio.ugent.be
Q Ji, X Qiao, Y Liu, D Wang, J Yan - 2020 - researchsquare.com
… -regulating the expression of GAS5, while the level of autophagy increased after upregulating GAS5 and adding mTOR inhibitor GDC-0349, suggesting that GDC-0349 can reverse the …
Number of citations: 11 www.researchsquare.com
JH Cho, K Kim, SA Kim, S Park, BO Park… - Cell Death & …, 2021 - nature.com
… d HEK293T cells were treated with DMSO or 1 μM GDC-0349 for the indicated times. Whole-cell lysates were subjected to immunoblotting with the indicated primary antibodies. e …
Number of citations: 14 www.nature.com
Q Ji, X Qiao, Y Liu, D Wang, J Yan - assets.researchsquare.com
… and adding mTOR inhibitor GDC-0349, suggesting that GDC-0349 can reverse the inhibition … of GAS5 and further increased after addition of GDC-0349, suggesting that although up-…
Number of citations: 0 assets.researchsquare.com
R Castaner - Drugs of the Future, 2012 - access.portico.org
… Continued exploration finally led to GDC-0349, with excellent … In vitro, GDC-0349 showed broad-spectrum activity, causing … An IND for GDC0349 was submitted in January 2011; …
Number of citations: 2 access.portico.org
S Dewaele, L Delhaye, B De Paepe… - nucleic acid …, 2023 - liebertpub.com
… By screening a library of 2911 clinical stage compounds, we identified the mammalian target of rapamycin (mTOR) inhibitor GDC-0349 to synergize with SAMMSON inhibition in UM. …
Number of citations: 1 www.liebertpub.com
L Zhang, T Bu, X Bao, T Liang, Y Ge, Y Xu… - Bioorganic & Medicinal …, 2017 - Elsevier
… GDC-0349, a selective mTOR inhibitor under phase I clinical trial, was employed as the … A2780 cell lines, though less efficient than the positive drug GDC-0349. Compounds 10n (IC 50 …
Number of citations: 8 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。